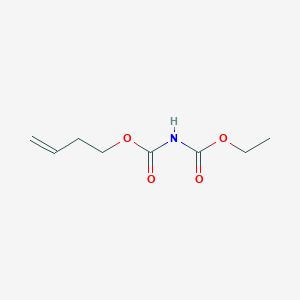

ethyl N-but-3-enoxycarbonylcarbamate

Description

Ethyl N-but-3-enoxycarbonylcarbamate is a carbamate derivative characterized by a unique molecular structure comprising an ethyl ester group, a carbamate linkage (–NH–C(=O)–O–), and a but-3-enoxy substituent. This compound is of interest in organic synthesis and industrial applications due to its reactive enol ether moiety and carbamate functionality, which facilitate its use as an intermediate in polymer chemistry, agrochemicals, and pharmaceuticals.

Properties

CAS No. |

188193-24-0 |

|---|---|

Molecular Formula |

C8H13NO4 |

Molecular Weight |

187.19 g/mol |

IUPAC Name |

ethyl N-but-3-enoxycarbonylcarbamate |

InChI |

InChI=1S/C8H13NO4/c1-3-5-6-13-8(11)9-7(10)12-4-2/h3H,1,4-6H2,2H3,(H,9,10,11) |

InChI Key |

VRGRUPWUYOQPFN-UHFFFAOYSA-N |

SMILES |

CCOC(=O)NC(=O)OCCC=C |

Canonical SMILES |

CCOC(=O)NC(=O)OCCC=C |

Synonyms |

Imidodicarbonic acid, 3-butenyl ethyl ester (9CI) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Ethoxycarbonyl)carbamic acid 3-butenyl ester typically involves the esterification of carbamic acid derivatives with 3-buten-1-ol. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst . The reaction is carried out under mild conditions, usually at room temperature, in an organic solvent such as dichloromethane.

Industrial Production Methods: In an industrial setting, the production of (Ethoxycarbonyl)carbamic acid 3-butenyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: (Ethoxycarbonyl)carbamic acid 3-butenyl ester can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamic acid and 3-buten-1-ol.

Transesterification: This reaction involves the exchange of the ester group with another alcohol, facilitated by catalysts such as titanium alkoxides or enzymes.

Oxidation: The 3-butenyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.

Transesterification: Catalysts like titanium isopropoxide or lipase enzymes.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed:

Hydrolysis: Carbamic acid and 3-buten-1-ol.

Transesterification: New esters depending on the alcohol used.

Oxidation: Aldehydes or carboxylic acids derived from the 3-butenyl group.

Scientific Research Applications

(Ethoxycarbonyl)carbamic acid 3-butenyl ester has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a prodrug, where the ester group can be hydrolyzed in vivo to release active compounds.

Medicine: Explored for its potential use in drug delivery systems due to its ability to undergo controlled hydrolysis.

Mechanism of Action

The mechanism of action of (Ethoxycarbonyl)carbamic acid 3-butenyl ester primarily involves its hydrolysis to release carbamic acid and 3-buten-1-ol. The carbamic acid can further decompose to release carbon dioxide and an amine, which can participate in various biochemical pathways. The ester group provides a means for controlled release of these active components, making it useful in drug delivery applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties and applications, ethyl N-but-3-enoxycarbonylcarbamate is compared below with three related compounds: ethyl carbamate, ethyl N-(prop-2-en-1-yloxy)carbamate, and ethyl palmitate.

Structural and Functional Differences

Table 1: Comparative Properties of Ethyl N-But-3-Enoxycarbonylcarbamate and Analogues

| Compound | Molecular Weight (g/mol) | Key Functional Groups | Reactivity/Applications |

|---|---|---|---|

| Ethyl N-but-3-enoxycarbonylcarbamate | 203.24 | Carbamate, enol ether | Polymer crosslinking, pesticide synthesis |

| Ethyl carbamate | 89.09 | Carbamate | Pharmaceuticals, flavoring agent |

| Ethyl N-(prop-2-en-1-yloxy)carbamate | 159.15 | Carbamate, allyl ether | Reactive intermediate for coatings |

| Ethyl palmitate | 284.48 | Fatty acid ester | Cosmetic emollient, insect pheromones |

Key Observations :

- Ethyl carbamate lacks the enol ether group, reducing its utility in polymerization but enhancing its role in pharmaceuticals due to simpler metabolism .

- Ethyl N-(prop-2-en-1-yloxy)carbamate shares the carbamate and unsaturated ether but has a shorter allyl chain, favoring faster radical reactions in coatings.

Research Findings and Data Gaps

While ethyl N-but-3-enoxycarbonylcarbamate’s exact biological effects are understudied, comparative data from analogues suggest:

- Insect Interactions: Unlike ethyl palmitate (a scent compound attracting pollinators ), carbamates like ethyl N-but-3-enoxycarbonylcarbamate may repel or intoxicate insects due to neurotoxic mechanisms.

- Thermal Stability: The enol ether group lowers thermal stability compared to ethyl palmitate, limiting high-temperature applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.